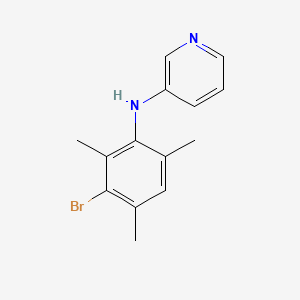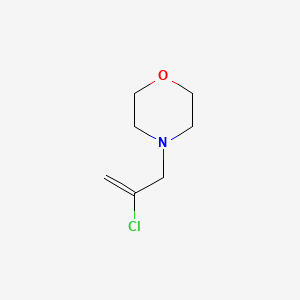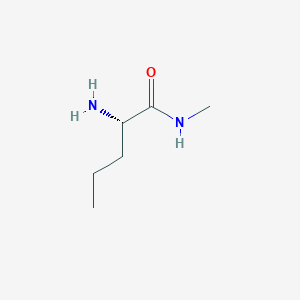![molecular formula C37H23N3 B14115860 9,9'-Diphenyl-9H,9'H-[3,3'-bicarbazole]-6-carbonitrile](/img/structure/B14115860.png)
9,9'-Diphenyl-9H,9'H-[3,3'-bicarbazole]-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Diphenyl-9H,9’H-[3,3’-bicarbazole]-6-carbonitrile is an organic compound known for its unique structure and properties. It consists of two carbazole units connected through a central carbon atom, with phenyl groups attached to the nitrogen atoms and a nitrile group at the 6-position. This compound is notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barbier Reaction: This method involves the reaction of aromatic aldehydes with imidazole in the presence of a base catalyst to form 9,9’-Diphenyl-9H,9’H-[3,3’-bicarbazole]-6-carbonitrile.
Bromination Reaction: Another method involves the bromination of 9,9’-bicarbazole with bromophenyl bromide under basic conditions.
Industrial Production Methods
The industrial production of 9,9’-Diphenyl-9H,9’H-[3,3’-bicarbazole]-6-carbonitrile typically involves large-scale synthesis using the above methods, followed by purification processes such as recrystallization and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydrocarbons.
Substitution: Various substituted carbazole derivatives.
Applications De Recherche Scientifique
9,9’-Diphenyl-9H,9’H-[3,3’-bicarbazole]-6-carbonitrile has a wide range of applications in scientific research:
Organic Electronics: It is used as a host material in OLEDs due to its excellent electron-rich properties and ability to form exciplexes.
Photovoltaics: Its good photophysical properties make it suitable for use in organic solar cells and photodetectors.
Fluorescent Probes: It is used in the development of fluorescent probes for biological imaging and sensing applications.
Mécanisme D'action
The mechanism of action of 9,9’-Diphenyl-9H,9’H-[3,3’-bicarbazole]-6-carbonitrile in OLEDs involves its role as an electron-rich host material. The compound forms exciplexes with electron acceptors, which helps in balancing charge recombination and reducing aggregation-induced quenching . This leads to improved efficiency and stability of the OLED devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Bicarbazole: Similar structure but lacks the phenyl and nitrile groups.
CBP (4,4’-Bis(N-carbazolyl)-1,1’-biphenyl): Used as a universal host material in OLEDs.
mCBP (3,3’-Bis(N-carbazolyl)-1,1’-biphenyl): Another isomer used in OLEDs.
Uniqueness
9,9’-Diphenyl-9H,9’H-[3,3’-bicarbazole]-6-carbonitrile is unique due to its combination of phenyl and nitrile groups, which enhance its electron-rich properties and stability. This makes it particularly effective in reducing excimer formation and improving the thermal and morphological stability of thin films in OLED applications .
Propriétés
Formule moléculaire |
C37H23N3 |
|---|---|
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
9-phenyl-6-(9-phenylcarbazol-3-yl)carbazole-3-carbonitrile |
InChI |
InChI=1S/C37H23N3/c38-24-25-15-18-35-31(21-25)33-23-27(17-20-37(33)40(35)29-11-5-2-6-12-29)26-16-19-36-32(22-26)30-13-7-8-14-34(30)39(36)28-9-3-1-4-10-28/h1-23H |
Clé InChI |
GBGZUMSSFOEFCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C#N)C4=C2C=CC(=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14115794.png)





![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14115830.png)



